molecular formula C9H19ClO3S B13566991 2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

Cat. No.: B13566991
M. Wt: 242.76 g/mol
InChI Key: IZGBMIAOWWXRMD-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C9H19ClO2S. This compound is characterized by the presence of a sulfonyl chloride group, which makes it a versatile reagent in organic synthesis. It is used in various chemical reactions, particularly in the protection of functional groups and as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Ethoxymethyl)-3,3-dimethylbutanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{C}9\text{H}{20}\text{O} + \text{ClSO}_3\text{H} \rightarrow \text{C}9\text{H}{19}\text{ClO}_2\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process also includes purification steps such as distillation and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran.

    Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids are used to enhance the reaction rate and selectivity.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the protection of functional groups during multi-step organic synthesis.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (typically chloride ion), resulting in the formation of the desired product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethoxymethyl chloride: Another protective group reagent used in organic synthesis.

    Methanesulfonyl chloride: A simpler sulfonyl chloride used for similar purposes.

    Tosyl chloride: Commonly used for the protection of hydroxyl groups.

Uniqueness

2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is unique due to its specific structure, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of functional groups are required.

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

2-(ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-5-13-6-8(9(2,3)4)7-14(10,11)12/h8H,5-7H2,1-4H3

InChI Key

IZGBMIAOWWXRMD-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CS(=O)(=O)Cl)C(C)(C)C

Origin of Product

United States

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